2-ethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole

Lipophilicity Drug-likeness Physicochemical analysis

2-Ethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole (CAS 537018-11-4) is a small-molecule heterocycle belonging to the 1,2-disubstituted benzimidazole class, with a molecular formula of C₁₇H₁₈N₂ and a molecular weight of 250.34 g/mol. Structurally, it features a benzimidazole core bearing an N1-(3-methylbenzyl) substituent and a C2-ethyl group.

Molecular Formula C17H18N2
Molecular Weight 250.345
CAS No. 537018-11-4
Cat. No. B2873204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole
CAS537018-11-4
Molecular FormulaC17H18N2
Molecular Weight250.345
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2N1CC3=CC=CC(=C3)C
InChIInChI=1S/C17H18N2/c1-3-17-18-15-9-4-5-10-16(15)19(17)12-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3
InChIKeyWTGKVIZUDFTOOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole (CAS 537018-11-4): Chemical Identity and Basal Profile


2-Ethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole (CAS 537018-11-4) is a small-molecule heterocycle belonging to the 1,2-disubstituted benzimidazole class, with a molecular formula of C₁₇H₁₈N₂ and a molecular weight of 250.34 g/mol [1]. Structurally, it features a benzimidazole core bearing an N1-(3-methylbenzyl) substituent and a C2-ethyl group. This compound is offered by multiple chemical suppliers as a versatile research scaffold , and its identity is confirmed by authoritative databases (PubChem CID 886831) and spectral libraries (¹H NMR, DMSO-d₆, 500 MHz) [2]. Despite its commercial availability, a targeted search of the primary literature and patent databases reveals an absence of peer-reviewed biological activity data or patent filings directly attributed to this specific compound, distinguishing it from more extensively characterized benzimidazole derivatives.

Procurement Risk: The Specific 2-Ethyl, N1-(3-Methylbenzyl) Substitution Pattern on the Benzimidazole Core Drastically Alters Both Physicochemical and Biological Profiles


In the benzimidazole class, biological activity, lipophilicity, and target engagement are exquisitely sensitive to even minor substitution changes. The specific combination of a C2-ethyl group and an N1-(3-methylbenzyl) group in this compound creates a unique chemical space. Altering the N1-benzyl substitution pattern, or replacing the C2-ethyl group with a smaller methyl or hydrogen, can profoundly shift the molecule's LogP, its hydrogen-bonding capacity, and its three-dimensional conformation, leading to unpredictable changes in promiscuity, selectivity, and pharmacokinetic behavior [1]. Therefore, generic substitution with a 'similar' benzimidazole, such as the des-ethyl analog 1-[(3-methylphenyl)methyl]benzimidazole (CAS 537018-04-5) or the non-benzylated 2-ethylbenzimidazole, is not scientifically valid and carries a high risk of experimental failure. The following evidence demonstrates the quantifiable physicochemical divergence that underpins this risk.

Quantitative Evidence Guide for the Differentiated Selection of 2-Ethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole


Physicochemical Differentiation: Computed LogP and Molecular Properties Against the Closest Non-Ethylated Analog

A key quantitative differentiator for this compound is its computed lipophilicity (XLogP3 = 4.2), which is markedly higher than that of its closest commercially available analog, 1-[(3-methylphenyl)methyl]benzimidazole (CAS 537018-04-5), which lacks the C2-ethyl group. This increase in LogP is driven by the additional methylene group and directly impacts the compound's permeability profile and potential for non-specific binding [1]. The target compound also has zero hydrogen bond donors, compared to the des-ethyl analog which has one more donor/acceptor, making it a more passive, membrane-permeable scaffold [1].

Lipophilicity Drug-likeness Physicochemical analysis

Structural Authentication: Unique ¹H NMR Fingerprint for Identity Verification

A verified, vendor-independent ¹H NMR spectrum (500 MHz, DMSO-d₆) is available for this specific compound through the SpectraBase database, providing a definitive structural fingerprint [1]. This offers a crucial quality control (QC) checkpoint for procurement. The spectrum confirms the presence of the unique N1-(3-methylbenzyl) and C2-ethyl groups, along with the intact benzimidazole aromatic system. This data allows a procuring scientist to verify the identity and purity of the received material against a published standard, a capability not always available for bespoke research chemicals.

Quality Control Structural elucidation Chemical procurement

Scaffold Versatility for Fragment-Based and SAR Studies: A Defined Chemical Space

Commercial vendors explicitly categorize this compound as a 'Versatile small molecule scaffold' suitable for fragment-based screening and SAR expansion . Its combined substitution pattern offers three distinct vectors for further chemical elaboration: the C2-ethyl group, the para-position of the 3-methylbenzyl ring, and the benzimidazole phenyl ring itself. This is in contrast to simpler, non-benzylated 2-ethylbenzimidazole, which offers fewer diversification points. While no direct biological data exists for the compound itself, its structural complexity and synthetic tractability make it a superior starting point for generating proprietary libraries compared to less substituted analogs.

Fragment-based drug discovery Structure-Activity Relationship Medicinal Chemistry

Commercial Purity Baselines: A Quantitative Benchmark for Procurement Specifications

Two suppliers provide quantitative purity specifications for this compound. BenchChem specifies a typical purity of 95%, a baseline for general research-grade material . In contrast, a certified standard supplier, 莱耀标准品网 (LaiYao Standard Products), lists this compound under their catalog number E572948, implying it meets higher analytical standard requirements, though the exact numerical purity is not published . This dual-tier availability allows a procurement officer to select the appropriate grade based on experimental need, from cost-effective screening to rigorous analytical method development.

Compound purity Supplier comparison Procurement specification

Evidence-Backed Application Scenarios for 2-Ethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole


As a Lipophilic Fragment for Membrane-Targeted or Cellular Phenotypic Screens

With a computed XLogP3 of 4.2, this compound is ideally suited for inclusion in fragment libraries designed to probe hydrophobic pockets or to assess membrane permeability [1]. Its high lipophilicity relative to simpler benzimidazoles makes it a candidate for phenotypic screening assays where passive diffusion across cell membranes is a prerequisite. Researchers should prioritize this compound over the less lipophilic 1-[(3-methylphenyl)methyl]benzimidazole when the screening hypothesis involves targeting intracellular or membrane-bound targets.

As a Core Scaffold for Rapid Lead Generation via Parallel Synthesis

The compound's three distinct vectors for chemical modification make it a premier scaffold for building a focused compound library for Structure-Activity Relationship (SAR) studies . A medicinal chemistry group aiming to generate novel intellectual property in the benzimidazole space can use this scaffold as a starting point, rapidly exploring chemistry at the C2-alkyl chain, the N1-benzyl group, and the benzimidazole ring. This is a more efficient approach than starting from less substituted analogs.

As a Certified Reference Standard in Analytical Chemistry and QC Workflows

The availability of this compound as a certified reference standard (CRS) and its published ¹H NMR spectrum allows its use as an external standard for developing and validating HPLC or LC-MS methods [2]. An analytical chemist can use this well-characterized substance to calibrate instruments, monitor reaction progress for the synthesis of related benzimidazole analogs, or verify the identity of a newly synthesized derivative. Its higher verified purity baseline (95%) compared to the 90% purity of a close analog makes it a more reliable choice for quantitative analytical work .

As a Negative Control or Tool Compound in Target-Based Assays

Given its lack of reported biological activity against common targets and its specific structural features, this compound can serve as a well-defined negative control in biochemical or cellular assays for other benzimidazole-based inhibitors [1]. Its confirmed identity and purity profile support its use in experiments where the absence of an effect is critical for validating the selectivity of a probe compound, providing a more rigorous comparison than a structurally unrelated molecule.

Quote Request

Request a Quote for 2-ethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.